molecular formula C10H11ClO3 B7907570 (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone

(5-Chloro-4-hydroxy-3-methoxyphenyl)acetone

Cat. No.: B7907570
M. Wt: 214.64 g/mol
InChI Key: XKFBMGZUPAPERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Arylacetone Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The arylacetone scaffold is a fundamental structural motif frequently encountered in the synthesis of complex organic molecules and pharmacologically active agents. nih.gov Arylacetones serve as versatile building blocks, readily participating in a variety of chemical transformations that allow for the construction of more intricate molecular architectures. Their utility stems from the reactivity of the ketone functional group and the adjacent methylene (B1212753) bridge, which can be targeted for carbon-carbon bond formation, condensation reactions, and various functional group interconversions.

In organic synthesis, arylacetones are valuable precursors. For instance, methods have been developed for the direct synthesis of arylacetones from aryl halides and acetylacetone, providing an efficient route to these important intermediates. mdma.ch They are also key components in homologation reactions, where aryl ketones can be converted into long-chain ketones and aldehydes, which are important structures in bioactive compounds and pharmaceuticals. nih.gov The development of one-pot synthesis procedures, such as the preparation of α-chloroketones from phenylacetic acid derivatives, further highlights the role of arylacetone-related structures as versatile intermediates for creating molecules like chiral epoxides and imidazoles. organic-chemistry.orgnih.gov

In medicinal chemistry, the arylacetone framework is a common feature in the core structure of many therapeutic agents. The synthesis of drugs for central nervous system conditions often involves intermediates derived from arylacetones. mdma.ch The adaptability of the arylacetone scaffold allows chemists to systematically modify peripheral functional groups to optimize a compound's biological activity, pharmacokinetic properties, and metabolic stability. This process of structural modification is a cornerstone of modern drug discovery and development.

Table 1: Examples of Arylacetone Scaffolds and Their Applications

Arylacetone DerivativeApplication in SynthesisReference
1-Chloro-3-arylacetonesIntermediates for pharmaceuticals; synthesis of natural products like cimiracemate B. organic-chemistry.orgnih.gov
4-MethoxyphenylacetoneIntermediate for synthesizing antihypertensive and antidepressant drugs. google.com
General ArylacetonesPrecursors for long-chain ketones and aldehydes found in bioactive molecules. nih.gov
3-ArylacetylacetonesIntermediates that undergo deacetylation to form arylacetones in one-pot procedures. mdma.ch

Academic Context of Chlorinated, Hydroxylated, and Methoxylated Aromatic Systems in Contemporary Research

The presence of chloro, hydroxyl, and methoxy (B1213986) groups on an aromatic ring imparts distinct electronic and steric properties to a molecule, making such systems a subject of intense academic interest. The interplay between these functional groups can lead to unique reactivity and biological activity.

Chlorinated Aromatic Systems: Chlorinated aromatic compounds are widely studied, often in the context of environmental science due to their persistence and bioaccumulation. nih.gov Research frequently focuses on their metabolic pathways in organisms, which often involve hydroxylation. nih.govresearchgate.net The dehalogenase enzyme LinB from Sphingobium indicum, for example, can transform chlorinated paraffins into hydroxylated and di-hydroxylated products, converting lipophilic materials into more polar compounds. nih.gov Understanding these biotransformation processes is crucial for assessing the environmental fate and potential toxicity of these compounds.

Hydroxylated and Methoxylated Aromatic Systems: Hydroxylated (phenolic) and methoxylated (anisolic) aromatic compounds are ubiquitous in nature, forming the basis for countless natural products, from lignin (B12514952) to complex alkaloids. nih.gov In medicinal chemistry, the hydroxyl group is a key hydrogen bond donor and acceptor, often critical for a drug's interaction with its biological target. Methoxylation, on the other hand, can improve a molecule's metabolic stability and lipid solubility, enhancing its pharmacokinetic profile. Research into hydroxylated and methoxylated polybrominated diphenyl ethers (OH/MeO-PBDEs) in marine environments, for instance, highlights concerns over their biological activity, with some studies showing that hydroxylated metabolites can exhibit higher toxicity than their parent compounds. mdpi.com Furthermore, the microbial catabolism of p-methoxylated aromatic compounds derived from lignin is an active area of research for the valorization of this abundant biopolymer. nih.gov

Table 2: Research Focus on Specific Functional Groups on Aromatic Rings

Functional GroupKey Area of Research InterestSignificance
Chloro Environmental science, toxicology, metabolismStudy of persistent organic pollutants (POPs) and their biotransformation pathways. nih.govresearchgate.net
Hydroxyl Medicinal chemistry, natural products, toxicologyCrucial for biological interactions (hydrogen bonding); often a product of metabolism. mdpi.com
Methoxy Medicinal chemistry, natural products, biofuel developmentEnhances metabolic stability and lipophilicity; key structure in lignin and its derivatives. nih.govmdpi.com

Research Landscape of (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone and its Structural Analogues

Direct academic research focusing on the synthesis, properties, and applications of this compound is limited in publicly available literature. The compound is primarily listed in the catalogues of chemical suppliers as a research chemical or building block, identified by its CAS Number 127054-74-4. chemsrc.comchiralen.comcarlroth.com Its structure suggests it is an intermediate intended for further synthetic elaboration.

To understand its chemical context, it is useful to examine its close structural analogues, which are more extensively documented. The parent compound, 4-Hydroxy-3-methoxyphenylacetone (also known as guaiacylacetone), is a well-characterized molecule. nih.gov Similarly, 4-Methoxyphenylacetone has been the subject of various synthetic studies. google.combloomtechz.com Research on these analogues provides insight into the potential reactivity and synthetic utility of the chlorinated title compound. For example, various methods have been reported for the synthesis of 4-Methoxyphenylacetone, including the oxidation of 1-(4-methoxyphenyl)propene or the reaction of 4-methoxybenzaldehyde (B44291) with α-chloropropionic esters. google.com The synthesis of the related ketone, 4-hydroxy-3-methoxyacetophenone, has been achieved via a Fries rearrangement of acetylguaiacol. google.com These established synthetic routes for structurally similar compounds could potentially be adapted for the preparation of this compound.

Table 3: Chemical Properties of this compound and Structural Analogues

Compound NameCAS NumberMolecular FormulaKey Properties
This compound127054-74-4C₁₀H₁₁ClO₃Purity: ≥95% - 98%; Storage: 2-8°C. chiralen.comcarlroth.com
4-Hydroxy-3-methoxyphenylacetone (Guaiacylacetone)2503-46-0C₁₀H₁₂O₃Boiling Point: 126-127 °C/0.3 mmHg; Density: 1.163 g/mL at 25 °C. nih.govchemicalbook.com
4-Methoxyphenylacetone122-84-9C₁₀H₁₂O₂White crystalline powder; Insoluble in water, soluble in ethanol, ether, chloroform. bloomtechz.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-hydroxy-5-methoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6(12)3-7-4-8(11)10(13)9(5-7)14-2/h4-5,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFBMGZUPAPERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)Cl)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 5 Chloro 4 Hydroxy 3 Methoxyphenyl Acetone and Key Intermediates

Retrosynthetic Analysis of the (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone Scaffold

Retrosynthetic analysis, a foundational strategy in organic synthesis, deconstructs a target molecule into simpler, readily available precursors. For this compound, two primary disconnection approaches are considered.

The first approach involves disconnecting the bond between the aromatic ring and the acetone side chain. This leads to a substituted aromatic synthon, specifically a 5-chloroguaiacol derivative, and an acetone synthon. The forward synthesis would then involve a Friedel-Crafts type acylation or alkylation to introduce the acetone moiety onto the pre-chlorinated aromatic ring.

A second, more common strategy involves disconnecting the carbon-chlorine (C-Cl) bond and the side-chain carbon-carbon (C-C) bond at different stages. This approach identifies 4-hydroxy-3-methoxyphenylacetone as a key intermediate. This intermediate can be synthesized from more basic starting materials like guaiacol. The final step in this pathway is the regioselective chlorination of 4-hydroxy-3-methoxyphenylacetone to yield the target compound. This latter strategy is often preferred as it allows for the late-stage introduction of the halogen, potentially avoiding issues with catalyst poisoning or unwanted side reactions in earlier steps.

Established and Emerging Synthetic Routes to this compound

Building on the retrosynthetic analysis, several synthetic routes have been developed. These range from classical rearrangement reactions to modern catalytic methods.

Fries Rearrangement Approaches for 4-Hydroxy-3-methoxyacetophenone Precursors

The Fries rearrangement is a classic and industrially significant method for synthesizing hydroxy aryl ketones from phenolic esters. wikipedia.org In the context of the target molecule's synthesis, this reaction is crucial for preparing the key intermediate, 4-hydroxy-3-methoxyacetophenone (acetovanillone), from guaiacol acetate.

The reaction involves the migration of the acyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid or a strong Brønsted acid. wikipedia.orgorganic-chemistry.org The regioselectivity (ortho- vs. para-acylation) is highly dependent on reaction conditions such as temperature and solvent. Generally, lower temperatures favor the formation of the para-product, which is the desired 4-hydroxy-3-methoxyacetophenone. wikipedia.orgajchem-a.com

Various catalysts have been employed for this rearrangement. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts and can present environmental challenges. organic-chemistry.org More modern approaches utilize strong Brønsted acids like methanesulfonic acid (MSA), which can act as both a solvent and a catalyst. organic-chemistry.orggoogle.com MSA is considered a greener alternative as it is reusable and the reaction often proceeds with high yield and selectivity. google.com One patented method describes the synthesis of 4-hydroxy-3-methoxyacetophenone by reacting acetyl guaiacol in a methanesulfonic acid solution, with the optional addition of phosphorus pentoxide, achieving yields of over 70%. google.com

Catalyst/Solvent SystemTemperature (°C)Yield (%) of p-isomerReference
AlCl₃ / Nitromethane-10 to Room TempModerate to Good ajchem-a.com
Methanesulfonic Acid (MSA)40-6070 google.com

This table is interactive and can be sorted by clicking on the column headers.

Regioselective Halogenation Strategies on Phenylacetone Systems

Once the 4-hydroxy-3-methoxyphenylacetone intermediate is obtained, the next critical step is the regioselective introduction of a chlorine atom at the C-5 position of the aromatic ring. The directing effects of the existing substituents—the strongly activating hydroxyl group and the methoxy (B1213986) group—govern the position of electrophilic substitution. Both are ortho, para-directing. The C-5 position is ortho to the hydroxyl group and meta to the methoxy and acetone groups, making it a sterically and electronically favorable site for halogenation.

Recent advancements have focused on catalyst-controlled C-H activation for highly regioselective halogenation. Palladium-catalyzed methods, for instance, can direct halogenation to a specific C-H bond guided by an intramolecular directing group. nih.govnih.gov While direct application to 4-hydroxy-3-methoxyphenylacetone is specific, the principles from studies on similar systems, like 1,4-benzodiazepinones, demonstrate the potential of using a catalyst like palladium(II) acetate with a halogen source such as N-chlorosuccinimide (NCS) to achieve high regioselectivity. nih.gov These methods offer a direct route to halogenated analogues from already synthesized skeletons. researchgate.net

Acylation and Alkylation Approaches for Acetone Side Chain Construction

An alternative to building the molecule from a pre-formed phenylacetone intermediate is to construct the acetone side chain directly onto a substituted benzene ring using Friedel-Crafts reactions. studymind.co.uk

Friedel-Crafts Acylation: This method involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org To synthesize a phenylacetone precursor, a protected 5-chloroguaiacol could be acylated with an acetylating agent like acetyl chloride to form an acetophenone derivative. Subsequent reactions would be needed to extend the side chain. A more direct approach might involve acylation with a reagent like chloroacetyl chloride, followed by methylation. A key advantage of acylation is that the product, an acylbenzene, is deactivated towards further substitution, preventing polyacylation. libretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. unizin.orgmasterorganicchemistry.com For the synthesis of the target compound, a protected 5-chloroguaiacol could be reacted with chloroacetone. However, Friedel-Crafts alkylation is often prone to issues such as carbocation rearrangements and polyalkylation, as the introduced alkyl group activates the ring for further substitution. libretexts.org These limitations can make acylation a more controlled and reliable method for this specific synthetic goal.

Palladium-Catalyzed Methods in Phenylacetone Synthesis from Styrene Derivatives

Modern organometallic chemistry offers powerful tools for C-C and C-O bond formation. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of phenylacetones from styrene or related allylbenzene derivatives. A relevant industrial process involves the reaction of 3-phenylpropylenes with an alkyl nitrite in the presence of a palladium catalyst to produce phenylacetones. google.com

Applying this logic, a potential precursor for this compound could be eugenol or isoeugenol, which are naturally occurring phenylpropenes. The synthesis would involve chlorination of the aromatic ring, followed by a palladium-catalyzed oxidation of the propene side chain to the desired ketone. For example, a process has been patented for producing phenylacetones by reacting 3-phenylpropylenes with methyl nitrite in methanol and water, using a palladium chloride catalyst, achieving high conversion and yield. google.com This approach is part of a broader class of reactions related to the Wacker process, where an olefin is oxidized to a ketone.

SubstrateCatalystReagentsYield (%)Reference
3-PhenylpropylenePalladium ChlorideMethyl Nitrite, Methanol, Water90 google.com

This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Methodologies in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Several strategies discussed can be adapted to be more environmentally benign.

The Fries rearrangement, for example, is inherently atom-economical. google.com The use of recyclable Brønsted acids like methanesulfonic acid instead of stoichiometric Lewis acids significantly improves the green profile of the synthesis of the 4-hydroxy-3-methoxyacetophenone intermediate. google.com

Furthermore, mechanochemistry, which involves conducting reactions in ball mills or extruders with little to no solvent, is an emerging green technique. A mechanochemical Fries rearrangement has been reported for the synthesis of hydroxyacetophenone, achieving quantitative conversion in short reaction times and completely avoiding bulk solvents. chemrxiv.org Such solvent-free approaches dramatically reduce waste and energy consumption.

Catalytic methods, especially those using palladium, are also aligned with green chemistry principles as they allow reactions to proceed with high efficiency and selectivity under mild conditions, using only small amounts of catalyst. nih.gov Developing syntheses that utilize safer, renewable starting materials and minimize derivatization steps are also key aspects of creating a greener synthetic pathway for this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times, often from hours or days to mere minutes, and improve yields. chemicalbook.combanglajol.info This technology is widely applied to various reactions, including the synthesis of heterocyclic compounds and other complex organic molecules. nih.govmdpi.comorientjchem.org

While specific protocols for the microwave-assisted synthesis of this compound are not detailed in available research, the principles can be applied to key synthetic steps. For instance, a potential chlorination step of a precursor like vanillylacetone could be accelerated using microwave irradiation. Similarly, condensation reactions, which are often used to construct the acetone side chain, are frequently enhanced by microwave energy. banglajol.info The key advantages of this approach include rapid heating, which leads to uniform reaction conditions and often results in cleaner reactions with fewer byproducts. chemicalbook.com

Application of Heterogeneous and Lewis Acid Catalysts

Heterogeneous Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, are crucial in industrial chemistry for their ease of separation and recyclability. In the context of phenylacetone synthesis, solid acid catalysts like ceria-alumina are used in the gas-phase ketonic decarboxylation of phenylacetic acid and acetic acid, a common industrial route to produce phenylacetone. wikipedia.org This approach avoids the use of stoichiometric reagents and simplifies product purification. For a substituted compound like this compound, a similar strategy could theoretically be employed starting from the corresponding (5-chloro-4-hydroxy-3-methoxyphenyl)acetic acid.

Lewis Acid Catalysts: Lewis acids are electron-pair acceptors that can catalyze a wide array of organic reactions. One of the classic methods for synthesizing phenylacetones is the Friedel-Crafts alkylation of a benzene ring with chloroacetone, a reaction that typically employs a Lewis acid catalyst such as aluminum chloride. wikipedia.org In the synthesis of the target compound, a Lewis acid could potentially be used to catalyze the acylation or alkylation of a protected 5-chloroguaiacol precursor. Lewis acids like scandium(III) triflate (Sc(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃) are also known to catalyze various carbon-carbon bond-forming reactions, including diastereoselective ring-openings and formal ene reactions, highlighting their versatility in complex synthesis. rsc.orgrsc.org

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and its Precursors

The optimization of reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing costs and environmental impact. creative-biolabs.com For a multi-step synthesis of this compound, each step would require careful optimization.

A key precursor could be synthesized via the chlorination of vanillylacetone or a related derivative. The optimization of such a chlorination reaction would involve screening various parameters. researchgate.net Based on studies of analogous aromatic chlorinations, a hypothetical optimization process is outlined in the table below.

Table 1: Hypothetical Optimization of Chlorination for a Vanillylacetone Precursor

Entry Chlorinating System Solvent Temperature (°C) Time (min) Hypothetical Yield (%)
1 PIFA / KCl Methanol 25 10 86
2 PIDA / KCl Methanol 25 10 79
3 PhICl₂ / KCl Methanol 25 480 <6
4 Oxone / KCl Methanol 25 120 62
5 PIFA / KCl Acetonitrile 25 60 ~70

This table is illustrative and based on data for the chlorination of different aromatic systems; it does not represent actual experimental results for the synthesis of this compound. researchgate.net

The choice of the chlorinating agent and the solvent system are paramount. For example, systems using hypervalent iodine reagents like PIFA (phenyliodine bis(trifluoroacetate)) in combination with a chloride source like KCl can be highly efficient. researchgate.net Solvents play a crucial role, with methanol and even water showing high efficacy in some systems, which is advantageous from a green chemistry perspective. researchgate.net Temperature and reaction time are also key variables that must be fine-tuned to ensure complete conversion of the starting material while preventing the formation of degradation products. creative-biolabs.com

Further synthetic steps, such as those to construct the acetone side chain, would also require optimization. For instance, in palladium-catalyzed reactions used to produce some phenylacetones, the choice of palladium salt (e.g., PdCl₂), co-catalysts (e.g., copper compounds), ligand, solvent, and temperature are all critical factors influencing the reaction's success. google.com

Spectroscopic and Structural Elucidation Methodologies in 5 Chloro 4 Hydroxy 3 Methoxyphenyl Acetone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local electronic environment, providing detailed information about the connectivity and spatial arrangement of atoms.

While specific experimental data for (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone is not widely published, the expected NMR data can be inferred from its structure and comparison with structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Proton Assignment

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the methylene (B1212753) protons, and the methyl protons of the acetone group. The aromatic region would likely display two singlets, or two doublets with a small coupling constant, corresponding to the two protons on the benzene ring. The methoxy group would appear as a sharp singlet, while the methylene and methyl groups of the propanone side chain would also produce characteristic singlet signals. The chemical shifts of these signals are influenced by the electronic effects of the substituents on the aromatic ring.

Interactive ¹H NMR Data Table (Predicted)

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.5 - 7.5 s or d
Phenolic OH 5.0 - 6.0 s (broad)
Methoxy (OCH₃) ~3.9 s
Methylene (CH₂) ~3.7 s
Methyl (CH₃) ~2.1 s

Note: This is a predicted table based on the structure. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would be expected to show signals for the carbonyl carbon of the ketone, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, the methylene carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring.

Interactive ¹³C NMR Data Table (Predicted)

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) > 200
Aromatic C-O 140 - 150
Aromatic C-Cl 120 - 130
Aromatic CH 110 - 125
Methoxy (OCH₃) 55 - 65
Methylene (CH₂) 45 - 55
Methyl (CH₃) 25 - 35

Note: This is a predicted table based on the structure. Actual experimental values may vary.

Two-Dimensional (2D) NMR Spectroscopy for Complex Structural Assignments (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing long-range connectivity. An HSQC spectrum would show correlations between directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connection of the acetone side chain to the aromatic ring and the relative positions of the substituents on the ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁ClO₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of the chlorine atom would be evident from the characteristic isotopic pattern (M and M+2 peaks in an approximately 3:1 ratio).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb the frequencies that correspond to the vibrational frequencies of its bonds. An IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ketone, the C-O bonds of the ether and phenol, and the C-Cl bond, as well as absorptions corresponding to the aromatic ring.

Interactive IR Spectroscopy Data Table (Predicted)

Functional Group Characteristic Absorption (cm⁻¹)
Phenolic O-H stretch 3200 - 3600 (broad)
Aromatic C-H stretch 3000 - 3100
Aliphatic C-H stretch 2850 - 3000
Carbonyl (C=O) stretch 1705 - 1725
Aromatic C=C stretch 1450 - 1600
C-O stretch (ether/phenol) 1000 - 1300
C-Cl stretch 600 - 800

Note: This is a predicted table based on the structure. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining a single crystal of suitable quality is the prerequisite for analysis.

The process involves irradiating the crystal with a focused beam of X-rays and detecting the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. Through complex mathematical analysis of the diffraction data, a detailed model of the molecule's structure in the solid state can be constructed.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as other chlorinated phenylpropanoids, provides insight into the expected structural features. For instance, the crystal structure of a related compound would confirm the planar geometry of the benzene ring and the relative orientations of the chloro, hydroxyl, methoxy, and acetone substituents. Intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of the acetone moiety, would also be elucidated, providing a deeper understanding of the compound's solid-state packing and physical properties.

Table 1: Hypothetical Crystallographic Data for a Related Phenylpropanoid Derivative

Parameter Value
Empirical Formula C₁₀H₁₁ClO₃
Formula Weight 214.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(2)
c (Å) 12.345(5)
β (°) 105.67(3)
Volume (ų) 1018.9(6)
Z 4
Calculated Density (g/cm³) 1.401
R-factor (%) 4.5

Note: This data is illustrative and based on typical values for similar organic molecules.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and purifying components of a mixture. For this compound, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing its purity and for monitoring the progress of its synthesis.

HPLC is a powerful technique for the separation, identification, and quantification of compounds. It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. In a typical reversed-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its moderate polarity, this compound would be retained on the nonpolar stationary phase to a certain extent, and its retention time would be influenced by the specific composition of the mobile phase (e.g., a mixture of water and acetonitrile or methanol). A UV detector is commonly used to detect the compound as it elutes from the column, and the area under the resulting peak is proportional to its concentration. This allows for the quantitative determination of the compound's purity.

Table 2: Illustrative HPLC Parameters for the Analysis of Chlorinated Phenolic Compounds

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: These parameters are representative and would require optimization for the specific compound.

TLC is a simple, rapid, and versatile technique for the qualitative analysis of chemical reactions and for the preliminary assessment of compound purity. A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For this compound, a moderately polar compound, a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) would likely be used as the eluent on a silica gel plate. researchgate.net The position of the compound on the developed plate is characterized by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization of the spots can often be achieved under UV light, as the aromatic ring of the compound will absorb UV radiation. libretexts.org Alternatively, chemical staining reagents can be used. For phenolic compounds, a ferric chloride solution is a common stain that produces a colored spot. fiu.edu

Table 3: Representative TLC Systems for Phenolic Compounds

Stationary Phase Mobile Phase (v/v) Visualization Method Expected Rƒ Range
Silica Gel 60 F₂₅₄ Hexane:Ethyl Acetate (7:3) UV (254 nm) 0.3 - 0.5
Silica Gel 60 F₂₅₄ Toluene:Acetone (9:1) UV (254 nm), FeCl₃ stain 0.4 - 0.6
RP-8 F₂₅₄s Methanol:Water (65:35) UV (254 nm) 0.5 - 0.7

Note: Rƒ values are dependent on the specific experimental conditions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The most common method for organic compounds is combustion analysis. In this process, a precisely weighed sample of this compound is burned in a stream of pure oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl), are collected and quantified.

From the masses of these products, the masses of carbon, hydrogen, and chlorine in the original sample can be calculated. The mass of oxygen is typically determined by subtracting the masses of the other elements from the total mass of the sample. These mass values are then converted to moles, and the simplest whole-number ratio of the elements is determined to establish the empirical formula of the compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₁ClO₃.

Table 4: Theoretical Elemental Composition of this compound (C₁₀H₁₁ClO₃)

Element Symbol Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Percentage (%)
Carbon C 12.01 10 120.10 55.95
Hydrogen H 1.01 11 11.11 5.18
Chlorine Cl 35.45 1 35.45 16.52
Oxygen O 16.00 3 48.00 22.36
Total 214.66 100.00

Note: Experimental values from combustion analysis should be within ±0.4% of these theoretical values to confirm the empirical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower energy electronic states to higher energy states. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the electronic structure of the molecule, particularly the presence of chromophores.

The this compound molecule contains a substituted benzene ring, which is a strong chromophore. The electronic transitions in such systems are typically π → π* transitions. The presence of the hydroxyl, methoxy, chloro, and acetone substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λ_max). The auxochromic hydroxyl and methoxy groups, with their lone pairs of electrons, can donate electron density to the aromatic ring, which generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. The chloro and acetone substituents can also affect the electronic transitions. The photophysical properties, such as the efficiency of light absorption, can be quantified from the spectrum. rsc.orgmdpi.com

Table 5: Expected UV-Vis Absorption Maxima for Substituted Phenols in a Polar Solvent

Compound Key Chromophore/Substituents Expected λ_max (nm) Type of Transition
Phenol Phenyl ring, -OH ~270, ~210 π → π*
Guaiacol (2-Methoxyphenol) Phenyl ring, -OH, -OCH₃ ~275, ~220 π → π*
4-Chlorophenol Phenyl ring, -OH, -Cl ~280, ~225 π → π*
This compound (Predicted) Phenyl ring, -OH, -OCH₃, -Cl, -CH₂COCH₃ ~280-290, ~230-240 π → π*

Note: These are approximate values and can vary with the solvent and pH.

Computational and Theoretical Investigations of 5 Chloro 4 Hydroxy 3 Methoxyphenyl Acetone and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and molecular properties of chemical compounds. For (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone and its analogues, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are instrumental in optimizing molecular geometry and determining key electronic parameters. These calculations provide data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule's structure.

Key electronic properties derived from DFT studies include dipole moment, Mulliken atomic charges, and various thermodynamic parameters. For instance, in related phenolic compounds, DFT calculations have been used to determine bond dissociation enthalpy (BDE) and ionization potential (IP), which are crucial for understanding antioxidant activity. The presence of an electron-withdrawing chlorine atom and electron-donating hydroxyl and methoxy (B1213986) groups on the phenyl ring of this compound significantly influences its electronic properties and reactivity. DFT studies on similar chlorinated phenols have shown that chloro-substituents can lower O–H bond dissociation energies, particularly when in the para position relative to the hydroxyl group. rsc.org

Table 1: Calculated Molecular Properties of a Representative Phenolic Ketone Analogue using DFT

Property Calculated Value
Total Energy -725.45 Hartree
Dipole Moment 3.12 Debye
O-H Bond Dissociation Enthalpy 85.5 kcal/mol
Ionization Potential 7.8 eV

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are employed to study the conformational landscape and stability of this compound. These simulations model the movement of atoms and molecules over time, providing insights into how the compound behaves in different environments, such as in a vacuum or in various solvents. By analyzing the trajectories of the atoms, researchers can identify the most stable conformations (isomers) and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and electronic properties of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. malayajournal.org

For this compound, FMO analysis can predict how the molecule will interact with other chemical species. The distribution of HOMO and LUMO densities on the molecule indicates the likely sites for electrophilic and nucleophilic attack. In related chlorinated phenols, the HOMO is typically localized over the phenyl ring and the oxygen atom of the hydroxyl group, while the LUMO is distributed over the aromatic ring. researchgate.netresearchgate.net This distribution suggests that the aromatic ring is susceptible to electrophilic attack, while the hydroxyl group can act as a nucleophile.

Table 2: Frontier Molecular Orbital Energies for a Chlorinated Phenol Analogue

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -1.15
HOMO-LUMO Gap 4.74

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, allowing for the prediction of its interaction sites. chemrxiv.org The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

For this compound and its analogues like vanillin, MEP maps highlight the electronegative oxygen atoms of the carbonyl, hydroxyl, and methoxy groups as regions of high electron density, making them likely sites for interactions with electrophiles and for hydrogen bonding. rsc.orgrsc.org Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, represent areas of positive potential. This information is invaluable for understanding intermolecular interactions, such as those involved in crystal packing or binding to biological targets.

Quantum Chemical Approaches to Spectroscopic Data Interpretation and Prediction

Quantum chemical calculations are essential for the interpretation and prediction of spectroscopic data, including infrared (IR), Raman, and UV-Visible spectra. yukiozaki.comrsc.org By calculating vibrational frequencies and electronic transition energies, these methods provide a theoretical basis for assigning experimental spectral bands to specific molecular motions and electronic excitations.

For compounds like this compound, DFT calculations can predict the IR spectrum, helping to identify characteristic vibrational modes such as the O-H stretch of the hydroxyl group, the C=O stretch of the ketone, and various vibrations associated with the substituted aromatic ring. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. sci-hub.se These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its photophysical properties. For the analogue vanillin, theoretical calculations have been shown to match experimental spectra quite well. rsc.org

In Silico Modeling for Structure-Based Research (e.g., molecular docking with biological targets)

In silico modeling, particularly molecular docking, is a powerful technique for investigating the interaction of small molecules with biological macromolecules like proteins and enzymes. nih.gov This approach is widely used in drug discovery to predict the binding affinity and orientation of a ligand within the active site of a target protein.

For this compound and related phenolic compounds, molecular docking studies can identify potential biological targets and elucidate the molecular basis of their activity. nih.govresearchgate.netnih.gov For example, recent studies on chlorinated derivatives of vanillin have used structure-based virtual screening and molecular docking to identify them as potential inhibitors of V-ATPase, an enzyme crucial for pests. nih.gov The docking results for these compounds revealed key interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues in the enzyme's binding pocket, which could facilitate the design of new insecticides. nih.govresearchgate.net

Calculation of Molecular Nonlinear Optical (NLO) Response Properties

The calculation of molecular nonlinear optical (NLO) properties is a growing area of computational chemistry, driven by the demand for new materials for optoelectronic applications. dtic.mil NLO materials can alter the properties of light and are used in technologies like frequency conversion and optical switching. Quantum chemical methods, particularly DFT, are used to calculate NLO properties such as polarizability (α) and first (β) and second (γ) hyperpolarizabilities. nih.govfrontiersin.org

For organic molecules like this compound, the presence of an extended π-conjugated system and electron-donating and -accepting groups can lead to significant NLO responses. The combination of the aromatic ring with hydroxyl, methoxy, and chloro substituents could potentially give rise to interesting NLO properties. Theoretical calculations can predict these properties and guide the synthesis of new NLO materials based on this molecular scaffold. Studies on similar ketone derivatives have shown that they can possess remarkable thermal stability and superior NLO properties. doi.org

Table 3: Mentioned Compounds

Compound Name
This compound
Vanillin
Vanillyl acetone

Mechanistic and Structure Activity Relationship Sar Studies Involving 5 Chloro 4 Hydroxy 3 Methoxyphenyl Acetone and Its Chemical Derivatives

Investigation of Enzyme Inhibition Mechanisms by (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone Analogues

The structural motif of a substituted phenyl ring, as seen in this compound, is a recurring feature in a variety of enzyme inhibitors. Research into its analogues has elucidated specific mechanisms of action and structure-activity relationships across several important enzyme families.

Analogues incorporating the 4-hydroxy-3-methoxyphenyl moiety, also known as a vanillin group, have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Certain derivatives have demonstrated notable selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II. nih.gov This selectivity is crucial for developing targeted therapies for hypoxic tumors where hCA IX and XII are overexpressed.

Further studies on related compounds have highlighted the importance of specific substitutions for achieving isoform-selective inhibition. For instance, a series of 2,4-dioxothiazolidinyl acetic acids showed submicromolar inhibition of hCA XII, while being ineffective against hCA I, II, and IX. nih.gov Within this series, minor structural changes to the aromatic part of the molecule led to significant differences in inhibitory activity. Compounds featuring 4-chloro and 4-methoxy moieties were among the most effective hCA IX inhibitors, suggesting that halogenation and methoxy (B1213986) groups on the phenyl ring, similar to those in this compound, play a key role in binding and selectivity. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Analogues Data synthesized from studies on related carboxylate inhibitors.

Compound Moiety Target Isoform Inhibition Constant (Kᵢ) Selectivity Profile
4-Chloro-phenyl hCA IX 3.1 µM Weakly active
4-Methoxy-phenyl hCA IX 3.2 µM Weakly active
4-Bromo-phenyl hCA XII 0.30 µM Highly selective for hCA XII

Compounds that can dually inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are of significant interest for treating inflammatory diseases. nih.gov Analogues of this compound, such as those based on a 3,4-dihydroxychalcone scaffold, have shown potent inhibitory effects against both enzymes. nih.gov

Structure-activity relationship studies of these chalcones revealed that the 3,4-dihydroxy substitution pattern on one of the aromatic rings was critical for potent 5-LOX inhibition. nih.gov For cyclooxygenase inhibition, substitutions on the second phenyl ring were important, with 2',5'-disubstituted derivatives containing hydroxy or alkoxy groups showing the best results. nih.gov One of the most effective compounds, 2',5'-dimethoxy-3,4-dihydroxychalcone, inhibited COX to a degree comparable to flufenamic acid and was a more potent 5-LOX inhibitor than quercetin. nih.gov This suggests that the 4-hydroxy-3-methoxy arrangement, combined with the 5-chloro substitution in the target compound, could contribute to a dual inhibitory profile.

Sirtuins are a class of NAD+-dependent deacetylases involved in numerous cellular processes, and their selective inhibition has therapeutic potential in oncology. nih.gov Novel inhibitors based on a 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione scaffold have been identified as potent and selective SIRT1 inhibitors. nih.gov The benzylidene portion of these molecules can incorporate various substituted aromatic rings, including those related to the structure of this compound.

In one study, the most potent inhibitor identified, compound 12n, displayed an IC₅₀ of 460 nM for SIRT1. nih.gov Importantly, it showed significant selectivity, with 113.5-fold selectivity over SIRT2, 254.3-fold over SIRT3, and 10.83-fold over SIRT5, while having no effect on SIRT6. nih.gov Enzyme kinetic analysis revealed that this class of inhibitors acts competitively with the acetylated peptide substrate and noncompetitively with the NAD+ cofactor. nih.gov Molecular docking studies further supported these findings, elucidating the interaction of the inhibitor within the SIRT1 active site. nih.gov

One of the primary therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting key carbohydrate-digesting enzymes. nih.gov These enzymes include pancreatic α-amylase, which breaks down starch into smaller oligosaccharides, and α-glucosidase, which completes the digestion to absorbable glucose at the small intestine's brush border. nih.govresearchgate.net Delaying this process through enzyme inhibition can effectively lower the rate of glucose absorption into the bloodstream. nih.govnih.gov

Compounds structurally related to this compound, particularly those containing phenolic and flavonoid moieties, have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov Kinetic studies on such compounds have revealed different modes of inhibition. For example, aqueous extracts of Morinda lucida, rich in phenolic compounds, were found to inhibit α-amylase through a competitive mechanism, while displaying a mixed noncompetitive inhibition towards α-glucosidase. nih.gov Molecular docking studies have confirmed that related compounds, such as 3-oxolupenal and katononic acid, interact strongly with the active site residues of both α-amylase and α-glucosidase. nih.gov

Ligand-Protein Interaction Analysis of this compound and Modified Analogues

The specific chemical substitutions on the aromatic ring of this compound are critical in defining its interactions with protein targets, particularly membrane receptors.

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain sensation. nih.gov Studies on analogues of this compound, specifically N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide, have provided direct insight into the role of aromatic halogenation in modulating receptor activity. nih.gov

Research has shown that halogenation of the 4-hydroxy-3-methoxyphenyl ring systematically shifts the compound's functional activity at the TRPV1 receptor from agonism toward antagonism. nih.govnih.gov The position and identity of the halogen are crucial. Halogenation at the 5-position, as in the subject compound, produces a more pronounced antagonistic effect than substitution at the 6-position. nih.gov

Furthermore, the extent of this shift towards antagonism is directly related to the size of the halogen atom, following the trend Iodine > Bromine > Chlorine. nih.gov For example, starting with a parent agonist compound, 5-chlorination produced a partial antagonist, while 5-bromination yielded an almost full antagonist, and 5-iodination resulted in a full antagonist. nih.gov This demonstrates that the 5-chloro substitution is a key structural feature for converting a TRPV1 agonist into a ligand with antagonistic properties. nih.gov

Table 2: Effect of 5-Position Halogenation on TRPV1 Receptor Activity Data derived from studies on N-(4-t-butylbenzyl)-2-(4-hydroxy-3-methoxyphenyl)acetamide analogues. nih.gov

5-Position Substituent Functional Activity at TRPV1
-H (Parent Compound) Agonist
-Cl Partial Antagonist
-Br Near-Full Antagonist

Studies on Protein-Protein Interaction Disruptors

While direct studies on this compound as a protein-protein interaction (PPI) disruptor are not extensively documented, research into its chemical derivatives, particularly chalcones, provides significant insights into this area. Chalcones, which can be synthesized from precursors like 5-chlorovanillin and acetophenone derivatives, have emerged as a promising scaffold for developing PPI inhibitors. elifesciences.orgnih.gov These compounds are known for a wide range of pharmacological activities, and their mechanism often involves interference with critical protein interactions. nih.govresearchgate.net

For instance, structure-based design has led to the synthesis of chalcone derivatives that effectively inhibit the ELF3-MED23 protein-protein interaction. elifesciences.org This inhibition leads to the downregulation of HER2, a key receptor in certain types of cancer, thereby retarding tumor growth. elifesciences.org In the context of infectious diseases, chalcone derivatives have been designed to inhibit the interaction between ferredoxin (PfFd) and ferredoxin-NADP+ reductase (PfFNR) in Plasmodium falciparum, the parasite responsible for malaria. nih.gov Targeting this essential interaction presents a novel strategy for developing selective antimalarial agents. nih.gov

The therapeutic potential of the core vanillin structure, from which this compound is derived, is underscored by bioinformatics studies. Vanillin has been shown to interact with a network of human proteins, suggesting that its derivatives can modulate various biological and signaling pathways. preprints.orgpreprints.org These interactions may involve the formation of Schiff bases with protein amino groups or other non-covalent interactions, influencing cellular processes and potentially mitigating diseases like cancer and neurodegenerative disorders. preprints.orgresearchgate.net The modification of the vanillin scaffold, as seen in this compound and its subsequent derivatives, allows for the exploration of structure-activity relationships to optimize potency and selectivity as PPI inhibitors.

Research into Chemical Reaction Mechanisms and Pathways for Derivatization

The structural backbone of this compound, derived from 5-chlorovanillin, serves as a versatile platform for a variety of chemical transformations. Research has focused on leveraging its functional groups—the phenolic hydroxyl, the methoxy group, and the ketone—to synthesize a diverse range of derivatives, including complex heterocyclic systems and azo compounds, through well-established reaction mechanisms.

Formation of Heterocyclic Compounds from this compound Analogues (e.g., succinimides, pyrazoles, quinolones, thiazolidinones)

The derivatization of this compound analogues into heterocyclic compounds is a key strategy for generating novel molecules with potential pharmacological activities.

Pyrazoles: Pyrazoline derivatives, a reduced form of pyrazoles, are commonly synthesized from chalcone intermediates. researchgate.netijirt.org These chalcones are first prepared via condensation of an aromatic aldehyde (e.g., 5-chlorovanillin) with a ketone. The resulting α,β-unsaturated ketone then undergoes a cyclization reaction with hydrazine hydrate or substituted hydrazines, often in the presence of an acid catalyst like glacial acetic acid, to form the five-membered pyrazoline ring. researchgate.netthepharmajournal.com

Thiazolidinones: The synthesis of the 4-thiazolidinone ring typically involves a cyclocondensation reaction. nih.gov A common pathway begins with the formation of a Schiff base (imine) from an aldehyde, such as a 5-chlorovanillin derivative, and a primary amine. impactfactor.orgnih.gov This intermediate is then reacted with a thiol-containing carboxylic acid, most commonly thioglycolic acid. The reaction results in the formation of the five-membered thiazolidinone ring. nih.govmdpi.com

Quinolones: The synthesis of the quinolone core is generally more complex and does not typically proceed directly from an acetophenone derivative. Established methods like the Conrad-Limpach-Knorr and Gould-Jacobs syntheses are commonly employed. mdpi.comvcu.edu These pathways usually involve the reaction of anilines with β-ketoesters, followed by thermal or acid-catalyzed cyclization to form the quinolone bicyclic system. mdpi.com While direct conversion is not typical, the (5-Chloro-4-hydroxy-3-methoxyphenyl) moiety could potentially be incorporated into the precursor molecules to generate novel quinolone derivatives.

Succinimide-related Heterocycles: Derivatives related to succinimides can be accessed from vanillin analogues. One reported method involves reacting vanillin with succinic anhydride to form an ester intermediate. impactfactor.org This product can then be converted into a Schiff base by reacting with a primary amine, which serves as a precursor for further cyclization reactions to yield various heterocyclic structures. impactfactor.org

Starting Material AnalogueReagent(s)Resulting HeterocycleReaction Type
Chalcone (from 5-Chlorovanillin)Hydrazine HydratePyrazolineCyclization
Schiff Base (from 5-Chlorovanillin)Thioglycolic AcidThiazolidinoneCyclocondensation
VanillinSuccinic Anhydride, then Primary AmineSchiff Base Precursor for HeterocyclesEsterification, Condensation
Anilines + β-ketoestersHeat / AcidQuinoloneCyclization

Condensation Reactions and Enone Formation for Diverse Chemical Libraries

One of the most fundamental and widely used reactions for derivatizing analogues of this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. praxilabs.comwikipedia.org This reaction is instrumental in forming enones (α,β-unsaturated ketones), particularly chalcones, which are valuable intermediates for synthesizing various heterocyclic compounds and serve as a basis for diverse chemical libraries. cutm.ac.in

The mechanism is base-catalyzed, typically using sodium hydroxide (NaOH). praxilabs.comcutm.ac.in It proceeds through the following steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from a ketone (such as acetone or a substituted acetophenone) to form a nucleophilic enolate ion. praxilabs.commagritek.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of an aromatic aldehyde that lacks α-hydrogens, like 5-chlorovanillin. praxilabs.comgordon.edu This step forms a β-hydroxy ketone intermediate (an aldol addition product).

Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated system, resulting in the final α,β-unsaturated ketone product. cutm.ac.ingordon.edu This conjugation extends between the aromatic ring and the carbonyl group, contributing to the stability of the molecule. gordon.edu

This reaction is highly efficient for creating a library of chalcones by varying the substituted aromatic aldehydes and ketones used as starting materials.

AldehydeKetoneCatalystProduct Type
BenzaldehydeAcetoneNaOH / EtOHDibenzylideneacetone (Chalcone)
4-FluorobenzaldehydeAcetoneNaOH4-(4-fluorophenyl)-3-buten-2-one
5-ChlorovanillinAcetoneBase(E)-4-(5-Chloro-4-hydroxy-3-methoxyphenyl)but-3-en-2-one
Substituted BenzaldehydesSubstituted AcetophenonesBaseDiverse Chalcone Library

Azo Compound Formation and Derivatization

The phenolic nature of this compound and its precursors makes them ideal substrates for azo coupling reactions, a powerful method for synthesizing brightly colored azo compounds used as dyes and biological probes. organic-chemistry.orgwikipedia.org The reaction mechanism consists of two primary stages:

Diazotization: An aromatic primary amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent decomposition of the unstable diazonium salt. beilstein-journals.org

Azo Coupling: The resulting diazonium salt (R-N₂⁺) acts as a weak electrophile. youtube.com It reacts with an activated aromatic ring, such as the phenol in a vanillin derivative, in an electrophilic aromatic substitution reaction. organic-chemistry.org The coupling is pH-dependent; phenols and naphthols react under mildly alkaline conditions, which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion. beilstein-journals.orgyoutube.com The substitution typically occurs at the para-position relative to the activating hydroxyl group. organic-chemistry.org In the case of 5-chlorovanillin, where the para-position (C4) is occupied by the hydroxyl group and the adjacent C5 position is substituted with chlorine, the coupling is directed to the C2 position, which is ortho to the hydroxyl group.

This process allows for the introduction of an azo linkage (-N=N-) that connects the vanillin-derived ring to another aromatic system, enabling the creation of a wide array of derivatives.

Amine for DiazotizationCoupling AgentpH ConditionResulting Azo Compound Structure
AnilinePhenolMildly Alkaline4-(phenylazo)phenol
p-NitroanilineN-phenylbenzenamineSlightly Acidic4-(2-(4-nitrophenyl)diazenyl)-N-phenylbenzenamine
2,4-Dimethylaniline2-NaphtholAlkaline1-((2,4-dimethylphenyl)azo)naphthalen-2-ol
Substituted Aniline5-ChlorovanillinAlkalineAzo dye with linkage at C2 of the vanillin ring

Biocatalytic Transformations of this compound and Related Substrates

Biocatalytic methods offer a highly selective and environmentally benign alternative to traditional chemical synthesis for transforming ketones like this compound. The focus of this research is primarily on the enantioselective reduction of the ketone group to produce chiral secondary alcohols, which are valuable building blocks in pharmaceutical synthesis. nih.govacs.org

The enzymes primarily used for this transformation are ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which belong to the oxidoreductase class. rsc.org The catalytic mechanism for these enzymes is well-established and involves an ordered Bi-Bi kinetic model where the cofactor binds first. rsc.orgnih.gov

The key steps of the reduction mechanism are:

Cofactor Binding: The enzyme first binds to a hydride donor cofactor, typically NADPH or NADH. nih.gov

Substrate Binding: The ketone substrate, this compound, then binds to the active site of the enzyme-cofactor complex.

Hydride Transfer: A hydride ion (H⁻) is transferred from the 4-pro-R position of the cofactor to the electrophilic carbonyl carbon of the ketone. rsc.org

Protonation and Product Release: Simultaneously, a conserved tyrosine residue within the enzyme's catalytic tetrad (often composed of Asp, Tyr, Lys, and His) acts as a general acid, protonating the carbonyl oxygen to form a hydroxyl group. rsc.org The resulting chiral alcohol and the oxidized cofactor (NADP⁺ or NAD⁺) are then released from the enzyme.

This enzymatic process exhibits high chemo-, regio-, and stereoselectivity, allowing for the production of a specific enantiomer of the corresponding alcohol. nih.gov For industrial applications, the expensive cofactor is continuously regenerated using a co-substrate system, such as glucose/glucose dehydrogenase (GDH) or isopropanol. rsc.org

SubstrateEnzyme / BiocatalystProductKey Feature
Acetophenone derivativesKetoreductase (KRED) from Pichia glucozymaChiral secondary alcoholsHigh enantioselectivity
Prochiral ketonesEngineered Ketoreductases (KREDs)Enantiopure alcoholsOptimized for specific industrial substrates
α-Substituted ketonesCommercial enzymes / MicroorganismsChiral alcohols with high diastereoselectivityDynamic kinetic resolution (DKR)
Aromatic aldehydes and ketonesRabbit liver aldehyde reductasesCorresponding alcoholsFollows ordered Bi-Bi kinetic mechanism

Future Directions and Interdisciplinary Research Perspectives on 5 Chloro 4 Hydroxy 3 Methoxyphenyl Acetone

Development of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability

The future synthesis of (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone and its derivatives is poised to move towards more scalable and sustainable methods. Traditional synthetic routes for phenolic compounds often involve harsh reagents and generate significant waste. Green chemistry principles are expected to drive the development of new synthetic pathways. wjpmr.comroyalsocietypublishing.orgresearchgate.netnih.gov

Key areas for development include:

Catalytic Approaches: The use of catalysts can enhance reaction efficiency and reduce waste. mdpi.com Future methodologies may employ novel metal-based or organocatalysts for the selective chlorination and functionalization of guaiacyl acetone precursors.

Renewable Feedstocks: Research into synthesizing the parent phenolic structure from renewable resources, such as lignin (B12514952), could provide a more sustainable starting point. researchgate.net

Microwave-Assisted and Flow Chemistry: These technologies can significantly reduce reaction times, improve yields, and allow for better process control, making the synthesis more energy-efficient and scalable. royalsocietypublishing.orgmdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. mdpi.comEngineering enzymes for the specific halogenation and modification of phenolic substrates.
Photocatalysis Use of light as a clean energy source, potential for novel reaction pathways.Development of efficient photocatalysts for the targeted synthesis of substituted phenols.
Solvent-Free Reactions Minimization of solvent waste, simplified purification processes. mdpi.comExploring mechanochemical methods and solid-state reactions for the synthesis.

Advanced Computational Approaches for Predictive Design of Derivatives with Specific Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding the synthesis of new derivatives of this compound with desired functionalities. nih.gov By employing advanced computational models, researchers can screen virtual libraries of compounds before undertaking laborious and costly laboratory synthesis. nih.govresearchgate.net

Future computational studies will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish correlations between the molecular structure of this compound derivatives and their chemical or biological activities. nih.govresearchgate.netnih.govscienceopen.com This can aid in the design of compounds with enhanced properties.

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its derivatives. nih.govulster.ac.ukacs.orgacs.org This information is crucial for understanding reaction mechanisms and predicting reactivity.

Molecular Docking: For applications in materials science or medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of this compound derivatives with specific target proteins or material surfaces. mdpi.comnih.govnih.govresearchgate.net

Computational MethodPredicted PropertiesApplication in Derivative Design
QSAR Antioxidant activity, binding affinity, toxicity. nih.govnih.govGuiding the selection of substituents to enhance desired activities.
DFT HOMO-LUMO gap, electrostatic potential, bond dissociation energies. ulster.ac.ukacs.orgacs.orgPredicting reaction sites and designing molecules with specific electronic properties.
Molecular Dynamics Conformational flexibility, interaction stability with target molecules. researchgate.netnih.govAssessing the dynamic behavior of derivatives in complex environments.

Elucidation of Complex Molecular Interactions through Integrated Experimental and Theoretical Studies

A deep understanding of the non-covalent interactions of this compound is fundamental for its application in various fields. An integrated approach, combining experimental techniques with theoretical calculations, will be crucial for elucidating these complex interactions. frontiersin.orgmdpi.com

Future research in this area will likely involve:

Spectroscopic Analysis: Techniques such as NMR, FT-IR, and UV-Vis spectroscopy can provide experimental data on the interactions of the molecule with other chemical species.

Crystallography: X-ray crystallography can determine the three-dimensional structure of the molecule and its complexes, offering precise information about intermolecular interactions.

Computational Modeling: Molecular dynamics simulations and quantum chemical calculations can complement experimental data by providing a detailed picture of the interaction energies and geometries. researchgate.netunilim.fr

Interaction TypeExperimental TechniqueTheoretical Approach
Hydrogen Bonding NMR, FT-IR SpectroscopyDFT, Molecular Dynamics Simulations
Halogen Bonding X-ray CrystallographyDFT, NBO Analysis
π-stacking UV-Vis Spectroscopy, X-ray CrystallographyDFT, Symmetry-Adapted Perturbation Theory (SAPT)

Exploration of New Chemical Reactivity Profiles and Derivatization Pathways for Applied Research

The unique combination of functional groups in this compound opens up a wide range of possibilities for chemical derivatization. Exploring new reaction pathways will be key to unlocking its full potential in applied research. Phenylacetones are known building blocks in the synthesis of heterocyclic compounds. tandfonline.comscribd.comwikipedia.orgacs.orgmdma.ch

Future research on the reactivity of this compound could explore:

Reactions at the Ketone Group: Condensation reactions, reductions, and additions to the carbonyl group can lead to a diverse array of new compounds.

Modification of the Phenolic Ring: Electrophilic aromatic substitution reactions could be employed to introduce additional functional groups onto the benzene ring, further tuning the molecule's properties.

Polymerization: The phenolic hydroxyl group and the reactive aromatic ring could be utilized in the synthesis of novel polymers with interesting thermal and electronic properties.

Reaction TypePotential ProductsPotential Applications
Aldol Condensation Chalcone-like structuresPrecursors for flavonoids and other bioactive molecules.
Reductive Amination Substituted phenethylaminesBuilding blocks for pharmaceuticals and agrochemicals.
Etherification/Esterification Modified phenolic ethers/estersPro-drugs, functional materials.

Integration of Structure-Based Design Principles for Targeted Chemical Research

Structure-based design is a powerful strategy for the development of molecules with specific functions. ethernet.edu.etdrugdesign.org By understanding the three-dimensional structure of a target, ligands can be designed to bind with high affinity and selectivity. nih.gov This approach can be applied to this compound for various targeted research applications.

Future directions for structure-based design involving this molecule include:

Enzyme Inhibitors: By targeting the active site of a specific enzyme, derivatives of this compound could be designed as potent and selective inhibitors.

Materials Science: The molecule could be used as a building block for the design of functional materials, such as metal-organic frameworks (MOFs) or polymers with tailored properties. mdpi.com The chlorine and hydroxyl groups can act as specific binding sites.

Sensors: By incorporating this molecule into a larger system, it may be possible to design chemical sensors that respond to the presence of specific analytes through changes in their optical or electronic properties.

Target ClassDesign StrategyDesired Outcome
Protein Kinases Docking simulations to identify key interactions in the ATP-binding pocket.Selective kinase inhibitors for therapeutic applications.
Metal Ions Design of chelating derivatives based on the phenolic and methoxy (B1213986) groups.Selective metal ion sensors or extractants. mdpi.com
Polymer Surfaces Modeling of interfacial interactions to design compatible additives.Enhanced polymer properties (e.g., adhesion, thermal stability).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Chloro-4-hydroxy-3-methoxyphenyl)acetone, and how can reaction conditions be optimized?

  • Methodology : Common routes include Friedel-Crafts acylation of substituted phenols with chloroacetone derivatives. Optimization involves adjusting catalysts (e.g., AlCl₃ or FeCl₃), solvent polarity (e.g., dichloromethane vs. acetonitrile), and temperature (80–120°C). Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). For scale-up, recrystallization in acetone-water mixtures improves yield .

Q. How is structural characterization performed for this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns (e.g., methoxy at C3, chloro at C5). IR spectroscopy verifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₁ClO₃: 214.0398). Cross-reference with XRD for crystalline samples .

Q. What safety protocols are critical during handling?

  • Methodology : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store in airtight containers at 2–8°C to prevent degradation. Refer to SDS guidelines for spill management (neutralize with sodium bicarbonate) and waste disposal (incineration). Toxicity data (e.g., LD₅₀ in rodents) should inform lab practices .

Advanced Research Questions

Q. How does solvent polarity influence the compound’s solubility, and what purification methods are optimal?

  • Methodology : Solubility studies in acetone-water mixtures (e.g., 30–70% v/v) can be modeled using Hansen solubility parameters. Critical temperature/pressure data (e.g., 508–563 K) guide supercritical fluid extraction for high-purity isolates . Purity is validated via DSC (melting point consistency) and HPLC (≥98% area under the curve) .

Q. How can conflicting spectroscopic data from literature be resolved?

  • Methodology : Perform meta-analysis of published NMR/IR spectra to identify outliers. Replicate experiments under standardized conditions (e.g., deuterated solvents, 400 MHz NMR). Use density functional theory (DFT) to predict spectral patterns and reconcile discrepancies .

Q. What advanced analytical techniques validate degradation products under oxidative stress?

  • Methodology : Accelerated stability testing (40°C/75% RH for 6 months) followed by LC-MS/MS identifies degradation byproducts (e.g., demethylated or hydroxylated derivatives). EPR spectroscopy detects free radical intermediates in photolytic degradation .

Q. How can computational models predict the compound’s reactivity in biological systems?

  • Methodology : Molecular docking (AutoDock Vina) simulates interactions with enzymes like cytochrome P450. MD simulations (GROMACS) assess binding stability. Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology : Optimize stoichiometry (e.g., 1.2:1 molar ratio of phenol to acylating agent) and use flow chemistry to control exothermicity. PAT (Process Analytical Technology) tools (e.g., inline FTIR) monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.